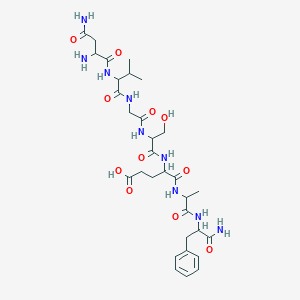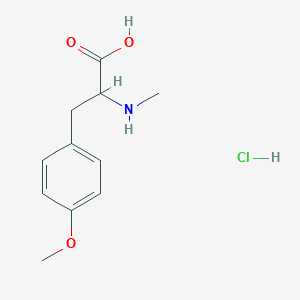
N-Me-D-Tyr(Me)-OH.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-L-tyrosine methyl ester hydrochloride, commonly referred to as N-Me-Tyr(Me)-OHHCl, is a derivative of the amino acid tyrosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-tyrosine methyl ester hydrochloride typically involves the methylation of the amino group of L-tyrosine followed by esterification. One common method involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protection for the amino group, followed by methylation using methyl iodide. The esterification is then carried out using methanol and hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of N-Methyl-L-tyrosine methyl ester hydrochloride may involve large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and high-yield production of the compound, utilizing automated synthesizers and optimized reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-L-tyrosine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted tyrosine derivatives.
Applications De Recherche Scientifique
N-Methyl-L-tyrosine methyl ester hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Methyl-L-tyrosine methyl ester hydrochloride involves its incorporation into peptides and proteins, where it can influence their structure and function. The methylation of the amino group can affect the compound’s binding affinity and specificity for various molecular targets, including enzymes and receptors. This can lead to alterations in signaling pathways and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-N-Methyl-L-tyrosine: Another derivative of tyrosine used in peptide synthesis.
N-Methyl-L-phenylalanine: Similar in structure but with a phenyl group instead of a hydroxyl group.
N-Methyl-L-tryptophan: Contains an indole group, offering different chemical properties.
Uniqueness
N-Methyl-L-tyrosine methyl ester hydrochloride is unique due to its combination of a methylated amino group and a methyl ester group, which provides distinct chemical reactivity and biological activity compared to other tyrosine derivatives .
Propriétés
Formule moléculaire |
C11H16ClNO3 |
|---|---|
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-2-(methylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12-10(11(13)14)7-8-3-5-9(15-2)6-4-8;/h3-6,10,12H,7H2,1-2H3,(H,13,14);1H |
Clé InChI |
HJEBPOLERPVYET-UHFFFAOYSA-N |
SMILES canonique |
CNC(CC1=CC=C(C=C1)OC)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


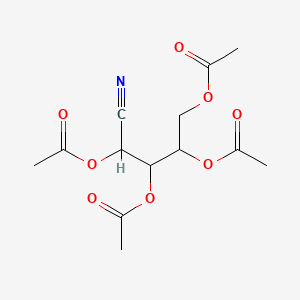
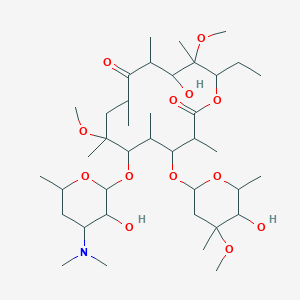
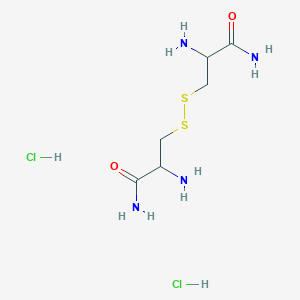
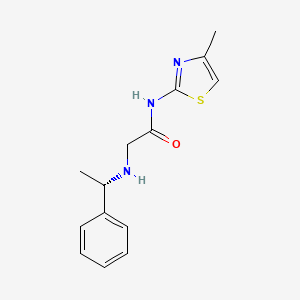
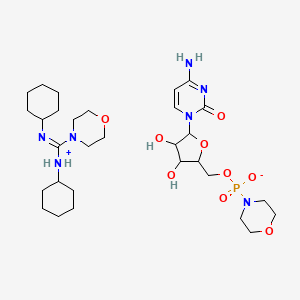
![3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324968.png)
![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)
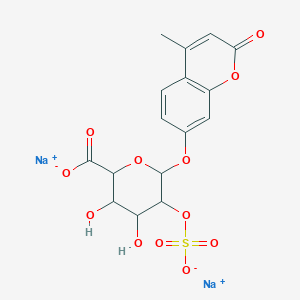
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)

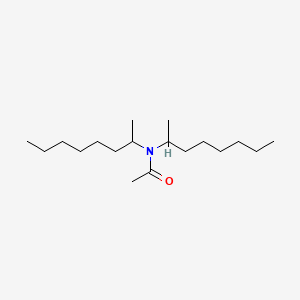
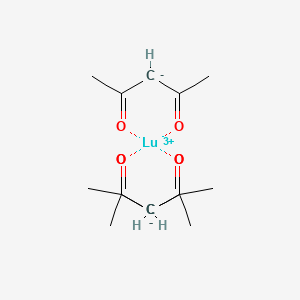
![3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12325001.png)
